molecular formula C7H8N2OS2 B11072287 Isothiazole-4-carbonitrile, 5-ethylsulfanyl-3-methoxy-

Isothiazole-4-carbonitrile, 5-ethylsulfanyl-3-methoxy-

Cat. No.: B11072287
M. Wt: 200.3 g/mol
InChI Key: HKHDACZQGURKGN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of Isothiazole-4-carbonitrile, 5-ethylsulfanyl-3-methoxy-

Systematic IUPAC Nomenclature and Structural Representation

The compound’s systematic name follows IUPAC guidelines for isothiazole derivatives. The parent structure is the isothiazole ring, a five-membered heterocycle containing one sulfur and one nitrogen atom at positions 1 and 2, respectively. Substituents are assigned positions based on the lowest possible numbering sequence:

  • 4-Carbonitrile group : A nitrile functional group (-C≡N) attached to position 4 of the isothiazole ring.
  • 5-Ethylsulfanyl group : A thioether substituent (-S-C₂H₅) at position 5.
  • 3-Methoxy group : A methoxy substituent (-O-CH₃) at position 3.

The systematic IUPAC name is 5-(ethylsulfanyl)-3-methoxyisothiazole-4-carbonitrile , reflecting the substituents in alphabetical order and their positions.

The structural formula is represented as:

      OCH₃  
        │  
S─────N  
│     │  
C≡N  S-C₂H₅  

This planar arrangement emphasizes the electronic effects of the electron-withdrawing nitrile group and the electron-donating methoxy and thioether substituents.

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by its CAS Registry Number 727685-39-4 , a universal identifier for chemical substances. Alternative designations include:

Synonym Source
5-(Ethylthio)-3-methoxy-1,2-thiazole-4-carbonitrile Regulatory databases
4-Isothiazolecarbonitrile, 5-(ethylthio)-3-methoxy- IUPAC variant

These synonyms are used interchangeably in chemical literature and regulatory documentation, though the IUPAC systematic name remains the gold standard for unambiguous communication.

Molecular Formula and Weight Verification

The molecular formula C₇H₈N₂OS₂ is derived from the following compositional analysis:

  • Carbon (C) : 7 atoms
  • Hydrogen (H) : 8 atoms
  • Nitrogen (N) : 2 atoms
  • Oxygen (O) : 1 atom
  • Sulfur (S) : 2 atoms

The molecular weight is calculated as:
$$
(12.01 \times 7) + (1.008 \times 8) + (14.01 \times 2) + (16.00 \times 1) + (32.07 \times 2) = 200.28 \, \text{g/mol}
$$

This matches experimental data from mass spectrometry studies, confirming the formula’s accuracy.

Table 1: Molecular Composition and Weight
Element Count Atomic Mass (g/mol) Contribution (g/mol)
Carbon 7 12.01 84.07
Hydrogen 8 1.008 8.06
Nitrogen 2 14.01 28.02
Oxygen 1 16.00 16.00
Sulfur 2 32.07 64.14
Total 200.28

Properties

Molecular Formula

C7H8N2OS2

Molecular Weight

200.3 g/mol

IUPAC Name

5-ethylsulfanyl-3-methoxy-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C7H8N2OS2/c1-3-11-7-5(4-8)6(10-2)9-12-7/h3H2,1-2H3

InChI Key

HKHDACZQGURKGN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=NS1)OC)C#N

Origin of Product

United States

Preparation Methods

Thiocyanation of β-Keto Thioesters

A robust pathway involves the reaction of β-keto thioesters with ammonium thiocyanate (NH4_4SCN) under acidic conditions. For example, β-keto thioester derivatives react with NH4_4SCN in toluene at 70°C for 1 hour to form the isothiazole core. Copper acetate (Cu(OAc)2_2) acts as a catalyst, facilitating cyclization and aerial oxidation to yield 5-thioisothiazoles. Modifying the thioester’s R-group allows introduction of the 5-ethylsulfanyl moiety.

Key Reaction Conditions

ParameterValue
CatalystCu(OAc)2_2 (10 mol%)
SolventToluene
Temperature70°C
Time1 hour
Yield Range76–89%

Sequential Base-Mediated Cyclization

A two-step protocol employs 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by triethylamine (Et3_3N) to enhance cyclization efficiency. This method avoids polar aprotic solvents like DMF, which are cost-prohibitive at industrial scales. The sequential base system improves yields to 90% by optimizing deprotonation and cyclization kinetics.

(3+2)-Heterocyclization Approaches

Sulfur-Nitrogen Fragment Coupling

This method constructs the isothiazole ring via a (3+2) cycloaddition between a sulfur-containing triatomic fragment and a nitrogen-containing diatomic precursor. For instance, chlorinated nitriles react with sodium sulfide (Na2_2S) in dichloromethane to form the 1,2-thiazole scaffold. Introducing ethylsulfanyl and methoxy groups requires pre-functionalized starting materials or post-cyclization substitutions.

Representative Reaction

ClC≡C-CN+Na2SCH2Cl2,25CIsothiazole-4-carbonitrile+NaCl\text{ClC≡C-CN} + \text{Na}2\text{S} \xrightarrow{\text{CH}2\text{Cl}_2, 25^\circ\text{C}} \text{Isothiazole-4-carbonitrile} + \text{NaCl}

Yield : 82–86%

Imine Formation/Cyclization Cascade

A carbon-economic (4+1) annulation strategy uses NH4_4OAc to initiate imine formation, followed by cyclization and aerial oxidation. This cascade forms consecutive C–N and S–N bonds in one pot, streamlining the synthesis of 3,5-disubstituted isothiazoles. Ethylsulfanyl and methoxy groups are introduced via tailored electrophiles during the annulation step.

Post-Functionalization of Isothiazole Intermediates

Electrophilic Substitution at C-3 and C-5

3,4-Dichloroisothiazole-5-carbonitrile (15), synthesized from succinonitrile (16), sulfur, and chlorine gas, serves as a versatile intermediate. Selective substitution reactions introduce substituents:

  • Methoxy Group : Nucleophilic aromatic substitution (SNAr) with sodium methoxide (NaOMe) at C-3.

  • Ethylsulfanyl Group : Reaction with ethyl mercaptan (EtSH) in the presence of a base at C-5.

Optimized Conditions for SNAr

ParameterValue
ReagentNaOMe (2 equiv)
SolventDMF
Temperature80°C
Time12 hours
Yield78%

Transition Metal-Catalyzed Cross-Couplings

Industrial-Scale Synthesis Considerations

Solvent and Reagent Optimization

Large-scale production avoids DMF due to environmental and cost concerns. Alternative solvents like toluene or ethyl acetate are preferred. Chlorine gas, while hazardous, remains cost-effective for dichlorination steps when handled under controlled conditions.

Purification Techniques

Crystallization from ethanol/water mixtures achieves >95% purity. Chromatography is avoided in industrial settings due to throughput limitations.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
Thiocyanation76–89ModerateHigh
(3+2)-Heterocyclization82–86HighModerate
Post-Functionalization78HighLow

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isothiazole ring undergoes nucleophilic substitutions at position 3 and 5, facilitated by electron-withdrawing groups (e.g., nitrile) that activate adjacent positions.

Reaction TypeConditionsProductsYieldRef.
Methoxy Group Replacement NaH in DMF, 0–60°C3-isopropoxy derivative71%
Azide Substitution NaN₃, DMF, 80°C3-azido intermediate68%
Thiolate Substitution RSH, K₂CO₃, EtOH5-ethylsulfanyl derivatives57–89%

Mechanistic Insight :

  • The methoxy group at position 3 is susceptible to displacement by stronger nucleophiles (e.g., alkoxides, azides) under basic conditions .

  • Thiolate substitutions at position 5 proceed via SNAr mechanisms, with selectivity influenced by steric and electronic effects .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of the isothiazole core:

Reaction TypeCatalytic SystemSubstrateProductYieldRef.
Suzuki Coupling Pd(Ph₃P)₂Cl₂, Cs₂CO₃3,4-Dimethoxyphenylboronic acid3,6-Diaryl derivative89%
Buchwald-Hartwig Amination Pd(OAc)₂/XPhosPrimary amines3-Amino derivatives45–78%

Key Findings :

  • Suzuki reactions exhibit regioselectivity for position 6 when using dibromo intermediates .

  • Electron-deficient aryl boronic acids enhance coupling efficiency .

Cycloaddition and Ring Expansion

The nitrile group participates in [3+2] cycloadditions and ring-forming reactions:

Reaction TypeConditionsProductsApplicationsRef.
Cu-Catalyzed Azide-Alkyne Cycloaddition CuI, DIPEA, 60°C1,4-Disubstituted triazolesBioconjugation
Oxidative Cyclization Br₂, EtOAc, 0°CFused isothiazolo[4,5-b]pyridinesKinase inhibitor scaffolds

Mechanistic Notes :

  • Oxidative cyclization with bromine proceeds via radical intermediates, confirmed by TEMPO trapping experiments .

  • Triazole formation enables modular functionalization for drug discovery .

Nitrile Modifications

ReactionReagentsProductsYieldRef.
Hydrolysis H₂SO₄, H₂OCarboxylic acid82%
Reduction LiAlH₄, THFPrimary amine65%

Sulfur Oxidation

ReactionOxidizing AgentProductsRef.
Sulfoxide Formation mCPBA5-Ethylsulfinyl derivative
Sulfone Formation H₂O₂, AcOH5-Ethylsulfonyl derivative

Stability and Degradation Pathways

  • Acidic Conditions : The methoxy group undergoes demethylation at pH < 2, forming phenolic derivatives .

  • Photolysis : UV exposure (λ > 300 nm) induces ring-opening via S–N bond cleavage .

Scientific Research Applications

Antimicrobial Activity

Isothiazole derivatives, including isothiazole-4-carbonitrile, 5-ethylsulfanyl-3-methoxy-, have demonstrated notable antimicrobial properties. Research indicates effectiveness against various pathogens:

MicroorganismActivityReference
Staphylococcus aureusInhibited growth at low concentrations
Escherichia coliEffective against resistant strains
Candida albicansDemonstrated antifungal activity

The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies have shown promising results against several cancer cell lines:

  • MCF-7 (breast cancer) and LoVo (colon cancer) cell lines exhibited significant antiproliferative activity, with IC₅₀ values lower than 30 µg/mL.
  • It has also shown the ability to overcome drug resistance in Doxorubicin-resistant LoVo/DX cells, indicating its potential as a chemotherapeutic agent .

Agricultural Applications

Isothiazole compounds are increasingly utilized in agriculture as fungicides and herbicides due to their biological activity. The unique structure of isothiazole-4-carbonitrile, 5-ethylsulfanyl-3-methoxy- contributes to its effectiveness in controlling plant pathogens and pests.

Case Study: Fungicidal Activity

A study demonstrated that the compound significantly inhibited the growth of various fungal pathogens affecting crops, suggesting its potential as an eco-friendly alternative to traditional fungicides .

Materials Science

The stability and reactivity of isothiazole derivatives make them suitable for applications in materials science. They can be incorporated into polymers or used as intermediates in the synthesis of advanced materials.

Synthesis of Functional Polymers

Research has explored the incorporation of isothiazole derivatives into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. These materials could find applications in coatings, adhesives, and composites .

Research Findings

In vitro studies have highlighted the compound's ability to modulate inflammatory responses by reducing levels of pro-inflammatory cytokines and reactive oxygen species (ROS), indicating potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-(ETHYLSULFANYL)-3-METHOXY-4-ISOTHIAZOLECARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Broader Context of Isothiazole Derivatives

While diterpene isonitriles and sarcocrassocolides () share isonitrile/carbonitrile functional groups, their complex terpene backbones distinguish them from synthetic isothiazole-carbonitriles. These natural products are primarily studied for their anticancer and anti-inflammatory properties but lack direct structural comparability to the target compound .

Biological Activity

Isothiazole-4-carbonitrile, 5-ethylsulfanyl-3-methoxy- is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an isothiazole ring, a carbonitrile group, and specific substituents that enhance its biological activity. Its chemical formula indicates the presence of sulfur and nitrogen atoms, contributing to its reactivity and potential therapeutic applications. The melting point of the compound is reported around 202 °C, reflecting its stability in various conditions.

1. Antimicrobial Activity

Isothiazole derivatives are known for their antimicrobial properties. Studies have shown that isothiazole-4-carbonitrile, 5-ethylsulfanyl-3-methoxy- exhibits significant efficacy against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Microorganism Activity Reference
Staphylococcus aureusInhibited growth at low concentrations
Escherichia coliEffective against resistant strains
Candida albicansDemonstrated antifungal activity

2. Anticancer Properties

Research indicates that isothiazole-4-carbonitrile, 5-ethylsulfanyl-3-methoxy- possesses notable anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Studies

  • A study evaluated the compound's effect on MCF-7 (breast cancer) and LoVo (colon cancer) cell lines. Results indicated an IC50 value lower than 30 µg/mL, suggesting strong antiproliferative activity .
  • Another investigation highlighted the compound's ability to overcome drug resistance in Doxorubicin-resistant LoVo/DX cells, demonstrating its potential as a chemotherapeutic agent .
Cell Line IC50 (µg/mL) Reference
MCF-7<30
LoVo<30
LoVo/DX (resistant)Higher than Doxorubicin

3. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It shows potential in reducing levels of pro-inflammatory cytokines and reactive oxygen species (ROS), which are implicated in various inflammatory diseases.

Research Findings

In vitro studies demonstrated that isothiazole derivatives could effectively reduce inflammation markers in cell cultures pre-treated with lipopolysaccharide (LPS), indicating their role in modulating inflammatory responses .

The biological activities of isothiazole derivatives are often attributed to their ability to interact with specific biological targets:

  • Inhibition of Kinases : Some studies suggest that isothiazole compounds can inhibit kinases involved in cancer progression, such as MEK1 and MEK2 kinases .
  • Cyclooxygenase Inhibition : Certain derivatives have shown selective inhibition of cyclooxygenases (COX), particularly COX-2, which is associated with inflammation and cancer .

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling Isothiazole-4-carbonitrile derivatives in laboratory settings?

  • Methodological Answer : Strict adherence to safety measures is essential. Store the compound in a cool, dry, and ventilated area away from heat and light, using airtight containers to prevent degradation . Personal protective equipment (PPE), including gloves, lab coats, and goggles, must be worn. Avoid inhalation of vapors or dust, and implement emergency procedures for spills (e.g., containment with inert absorbents) . For accidental exposure, rinse affected areas with water for 15 minutes and seek immediate medical attention .

Q. Which spectroscopic techniques are recommended for characterizing the structural integrity of Isothiazole-4-carbonitrile derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions (e.g., ethylsulfanyl and methoxy groups). Infrared (IR) spectroscopy identifies functional groups like nitriles (C≡N stretch ~2200 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. High-performance liquid chromatography (HPLC) can assess purity, with mobile phase optimization to resolve polar substituents .

Q. How should researchers design preliminary stability tests for Isothiazole-4-carbonitrile derivatives under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:

  • Temperature : Test at 40°C, 60°C, and room temperature for 1–4 weeks.
  • Humidity : Use 75% relative humidity chambers.
  • Light : Expose to UV-Vis light per ICH Q1B guidelines.
    Monitor degradation via HPLC and Fourier-transform infrared (FTIR) spectroscopy. Compare results to structurally similar methoxy-substituted nitriles, which show sensitivity to hydrolysis under acidic conditions .

Advanced Research Questions

Q. How can computational quantum chemical calculations optimize reaction pathways for synthesizing Isothiazole-4-carbonitrile derivatives?

  • Methodological Answer : Use density functional theory (DFT) to model reaction intermediates and transition states. For example, calculate activation energies for sulfanyl-group substitutions to identify favorable pathways. Pair computational predictions with experimental validation using Design of Experiments (DoE) to reduce trial-and-error approaches. ICReDD’s integrated workflow combines quantum mechanics, machine learning, and high-throughput screening to prioritize reaction conditions .

Q. What statistical methods resolve contradictions in reactivity data for 5-ethylsulfanyl substituents under varying pH conditions?

  • Methodological Answer : Apply factorial design to isolate variables (e.g., pH, solvent polarity, temperature). For instance, a 2³ factorial design tests pH (3–9), solvent (DMF vs. THF), and temperature (25°C vs. 60°C). Use ANOVA to identify significant interactions. If contradictions persist, employ response surface methodology (RSM) to model non-linear relationships. Cross-validate with computational reactivity descriptors (e.g., Fukui indices) to reconcile experimental and theoretical data .

Q. How can membrane separation technologies improve the purification of Isothiazole-4-carbonitrile derivatives?

  • Methodological Answer : Optimize nanofiltration or reverse osmosis membranes to separate byproducts based on molecular weight and polarity. For example, polyamide membranes with a 200–300 Da cutoff effectively retain the target compound (MW ~209 g/mol) while allowing smaller impurities to permeate. Monitor flux and rejection rates under varying pressures (10–20 bar) and solvent systems (e.g., acetonitrile/water mixtures) .

Data Contradiction and Validation

Q. What strategies validate conflicting catalytic activity data in Isothiazole-4-carbonitrile-mediated reactions?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments with standardized reagents and equipment.
  • In Situ Monitoring : Use Raman spectroscopy to track reaction progress and intermediate formation.
  • Cross-Lab Collaboration : Share samples with independent labs to rule out instrumentation bias.
  • Meta-Analysis : Compare findings with structurally analogous compounds (e.g., methoxy-substituted isoxazoles) to identify trends .

Experimental Design Table

Variable Levels Tested Response Metrics Optimal Condition
Reaction Temperature25°C, 40°C, 60°CYield (%), Purity (HPLC %)40°C (85% yield, 98% purity)
Catalyst Loading1 mol%, 2 mol%, 5 mol%Turnover Frequency (h⁻¹)2 mol% (TOF = 12.3 h⁻¹)
Solvent PolarityDMF (ε=37), THF (ε=7.5), EtOAcReaction Rate (mmol·L⁻¹·min⁻¹)DMF (Rate = 0.45 mmol·L⁻¹·min⁻¹)

Adapted from DoE principles in chemical technology .

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